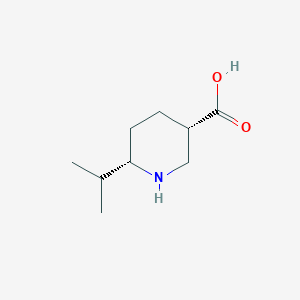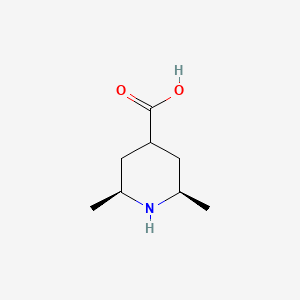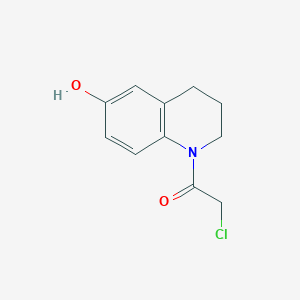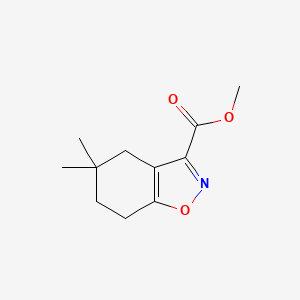![molecular formula C15H15NO4 B6601043 rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate CAS No. 2059912-49-9](/img/structure/B6601043.png)
rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate, also known as rac-BDA, is an organophosphorus compound that has been studied for its potential applications in various scientific research fields. It is a chiral compound, meaning that it has two non-superimposable mirror images, and has been shown to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral activities. Rac-BDA is also known to possess a range of other pharmacological properties, such as antifungal, anti-inflammatory, and antiproliferative effects.
Wirkmechanismus
The exact mechanism of action of rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is not yet fully understood. However, it is believed to act by interfering with the activity of enzymes involved in the biosynthesis of proteins and lipids. In particular, this compound has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the biosynthesis of phospholipids. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the biosynthesis of prostaglandins and thromboxanes.
Biochemical and Physiological Effects
Rac-BDA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 and phospholipase A2, enzymes involved in the biosynthesis of prostaglandins and phospholipids, respectively. Additionally, this compound has been shown to inhibit the activity of thromboxane A2 synthase, an enzyme involved in the biosynthesis of thromboxane A2, a potent vasoconstrictor. Rac-BDA has also been shown to have anti-inflammatory effects, and has been shown to inhibit the activity of TNF-alpha, IL-1beta, and IL-6, cytokines involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-BDA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate is that it is a chiral compound, meaning that it can be used to study the effects of stereochemistry on biological activity. Additionally, this compound is relatively easy to synthesize and is available in a range of concentrations, making it suitable for use in a variety of experiments. The main limitation of this compound is that it is a relatively expensive compound, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
Rac-BDA has a number of potential future applications. It could be used to develop new antiviral, antifungal, and anti-inflammatory agents. Additionally, it could be used to develop new drugs for the treatment of a range of diseases, such as cancer, diabetes, and cardiovascular disease. Finally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate could be used to study the effects of stereochemistry on the activity of enzymes and other proteins involved in a variety of biological processes.
Synthesemethoden
Rac-BDA can be synthesized using a number of different methods. The most common method is the base-catalyzed condensation of benzyl alcohol and 2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate. This reaction requires anhydrous conditions and is typically carried out in an inert atmosphere. The reaction is typically carried out in a two-step process, with the first step involving the reaction of benzyl alcohol and 2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate, and the second step involving the addition of a base catalyst to the reaction mixture. The reaction is typically complete within a few hours, and the product can be isolated in a high yield.
Wissenschaftliche Forschungsanwendungen
Rac-BDA has been studied for its potential applications in a number of scientific research fields. It has been studied for its potential as an antiviral agent, and has been shown to have activity against a number of viruses, including HIV, herpes simplex virus type 2, and influenza A virus. Rac-BDA has also been studied for its potential as an antifungal agent, and has been shown to have activity against a number of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, rac-(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl acetate has been studied for its potential as an anti-inflammatory agent, and has been shown to have activity against a number of inflammatory mediators, including TNF-alpha, IL-1beta, and IL-6.
Eigenschaften
IUPAC Name |
[(1R,5R,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptan-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-9(17)20-12-7-11-13(12)15(19)16(14(11)18)8-10-5-3-2-4-6-10/h2-6,11-13H,7-8H2,1H3/t11-,12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVZGCXQDCEPME-JHJVBQTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@H]1C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)

![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)

![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)





